molecular formula C6AlF9O6 B1604185 Aluminium tris(trifluoroacetate) CAS No. 36554-89-9

Aluminium tris(trifluoroacetate)

Cat. No.: B1604185
CAS No.: 36554-89-9
M. Wt: 366.03 g/mol
InChI Key: FJYDXYVSFFWRER-UHFFFAOYSA-K
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Description

Aluminium tris(trifluoroacetate) is a chemical compound with the molecular formula

C6AlF9O6\text{C}_6\text{AlF}_9\text{O}_6C6​AlF9​O6​

. It is composed of one aluminium ion coordinated to three trifluoroacetate anions. This compound is known for its use in various chemical processes and applications due to its unique properties, such as its ability to act as a catalyst and its solubility in organic solvents.

Mechanism of Action

Biochemical Analysis

Cellular Effects

The effects of aluminium tris(trifluoroacetate) on cellular processes are diverse and depend on the cell type and concentration of the compoundFor example, it has been observed to inhibit the proliferation of osteoblasts and chondrocytes, which are essential for bone and cartilage formation . This inhibition is likely due to the compound’s interaction with cell surface receptors and intracellular signaling molecules, leading to altered gene expression and metabolic activity. Furthermore, aluminium tris(trifluoroacetate) can induce oxidative stress in cells, resulting in the activation of stress response pathways and potential cell damage .

Molecular Mechanism

At the molecular level, aluminium tris(trifluoroacetate) exerts its effects through various mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, aluminium tris(trifluoroacetate) can inhibit enzymes involved in DNA replication and repair, leading to changes in gene expression and cellular function . Additionally, the compound can induce conformational changes in proteins, affecting their stability and activity. These molecular interactions are critical in understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of aluminium tris(trifluoroacetate) in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to aluminium tris(trifluoroacetate) can lead to cumulative effects on cellular function, such as increased oxidative stress and altered metabolic activity. In vivo studies have also demonstrated that the compound can have long-term effects on tissue function and overall organism health, particularly at higher concentrations .

Dosage Effects in Animal Models

The effects of aluminium tris(trifluoroacetate) vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular and tissue function. As the dosage increases, the compound’s effects become more pronounced, potentially leading to toxic or adverse effects. For example, high doses of aluminium tris(trifluoroacetate) have been associated with liver hypertrophy and other signs of toxicity in animal studies . These findings highlight the importance of careful dosage management in experimental and therapeutic applications of the compound.

Metabolic Pathways

Aluminium tris(trifluoroacetate) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence carbohydrate metabolism, lipid metabolism, and protein synthesis by modulating the activity of key metabolic enzymes . For instance, it has been shown to affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic balance. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of aluminium tris(trifluoroacetate) within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be distributed to various cellular compartments, including the cytoplasm, nucleus, and organelles . The localization and accumulation of aluminium tris(trifluoroacetate) are influenced by its chemical properties and interactions with cellular components. For example, the compound’s affinity for certain proteins and membranes can affect its distribution and overall cellular impact.

Subcellular Localization

The subcellular localization of aluminium tris(trifluoroacetate) is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals For instance, aluminium tris(trifluoroacetate) may be directed to the mitochondria, where it can influence mitochondrial function and energy production Additionally, the compound’s interaction with nuclear proteins can affect gene expression and DNA repair processes

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium tris(trifluoroacetate) can be synthesized through the reaction of aluminium chloride with trifluoroacetic acid. The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions. The general reaction is as follows:

AlCl3+3CF3COOHAl(CF3COO)3+3HCl\text{AlCl}_3 + 3\text{CF}_3\text{COOH} \rightarrow \text{Al(CF}_3\text{COO)}_3 + 3\text{HCl} AlCl3​+3CF3​COOH→Al(CF3​COO)3​+3HCl

Industrial Production Methods: In an industrial setting, the production of aluminium tris(trifluoroacetate) involves the careful control of reaction conditions to ensure high purity and yield. This often includes the use of high-purity starting materials and solvents, as well as precise temperature and pressure control.

Types of Reactions:

    Substitution Reactions: Aluminium tris(trifluoroacetate) can undergo substitution reactions where the trifluoroacetate groups are replaced by other ligands.

    Hydrolysis: In the presence of water, aluminium tris(trifluoroacetate) can hydrolyze to form aluminium hydroxide and trifluoroacetic acid.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically require the presence of a nucleophile that can displace the trifluoroacetate groups.

    Hydrolysis: This reaction occurs readily in the presence of water or moisture.

Major Products Formed:

    Substitution Reactions: The products depend on the nature of the nucleophile used.

    Hydrolysis: The major products are aluminium hydroxide and trifluoroacetic acid.

Scientific Research Applications

Chemistry: Aluminium tris(trifluoroacetate) is used as a catalyst in various organic reactions, including polymerization and esterification processes. Its ability to stabilize certain reaction intermediates makes it valuable in synthetic chemistry.

Biology and Medicine: In biological research, aluminium tris(trifluoroacetate) is used in the preparation of certain biochemical reagents and as a component in some pharmaceutical formulations.

Industry: The compound is used in the production of advanced materials, including coatings and films. Its role in the sol-gel process for creating optical coatings is particularly notable .

Comparison with Similar Compounds

    Aluminium chloride: Unlike aluminium tris(trifluoroacetate), aluminium chloride is more commonly used in Friedel-Crafts reactions and has different solubility properties.

    Aluminium nitrate: This compound is used in different applications, such as in the preparation of other aluminium compounds and in water treatment processes.

Uniqueness: Aluminium tris(trifluoroacetate) is unique due to its trifluoroacetate groups, which impart distinct chemical properties such as high solubility in organic solvents and the ability to act as a catalyst in specific reactions. This makes it particularly useful in applications where these properties are advantageous.

Properties

IUPAC Name

aluminum;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2HF3O2.Al/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYDXYVSFFWRER-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6AlF9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626829
Record name Aluminium tris(trifluoroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36554-89-9
Record name Aluminium tris(trifluoroacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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